5-Azido-2-methoxyoxane
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Overview
Description
5-Azido-2-methoxyoxane is a chemical compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methoxyoxane typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 2-methoxyoxane with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-methoxyoxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C), hydrogen gas (H₂).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of azido-substituted products.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
5-Azido-2-methoxyoxane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and biologically active compounds.
Materials Science: Employed in the development of polymers and materials with unique properties, such as enhanced thermal stability and reactivity.
Bioconjugation: Utilized in bioorthogonal chemistry for labeling and functionalizing biomolecules without interfering with biological processes.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Azido-2-methoxyoxane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging and tracking of biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Azido-2-methoxyoxane: Characterized by the presence of both azido and methoxy groups on an oxane ring.
This compound Derivatives: Compounds with similar structures but different substituents on the oxane ring.
Other Azido Compounds: Compounds such as 5’-azido-5’-deoxyribonucleosides, which have azido groups attached to nucleosides.
Uniqueness
The presence of the methoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
645412-93-7 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-azido-2-methoxyoxane |
InChI |
InChI=1S/C6H11N3O2/c1-10-6-3-2-5(4-11-6)8-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
REAIPRSWNIYKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)N=[N+]=[N-] |
Origin of Product |
United States |
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